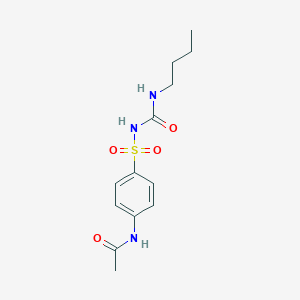

N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(butylcarbamoylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-3-4-9-14-13(18)16-21(19,20)12-7-5-11(6-8-12)15-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFOWKKZIWXFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216510 | |

| Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-00-8 | |

| Record name | N-[4-[[[(Butylamino)carbonyl]amino]sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcarbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[[(butylamino)carbonyl]amino]sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCARBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646T4EJD5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a sulfonamide group and a triazole moiety. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

- Molecular Formula : C13H19N3O4S

- Molecular Weight : 313.37 g/mol

- Purity : Typically around 95%

The compound's structure incorporates functional groups known for their biological activities, particularly the sulfonamide group, which is recognized for its antibacterial properties, and the triazole moiety, which has been linked to antifungal and anticancer activities.

The biological activity of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. This inhibition can prevent cell division and growth, making it effective against bacterial and fungal pathogens.

- Antibacterial Activity : The sulfonamide component of the compound has been shown to possess broad-spectrum antibacterial properties. It likely interferes with folic acid synthesis in bacteria, which is essential for their growth and replication .

- Antifungal and Anticancer Properties : The triazole moiety contributes to antifungal activity by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes. Additionally, studies suggest potential anticancer effects through similar mechanisms that inhibit cellular proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide compared to similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | structure | Sulfonamide + Triazole | Antibacterial, Antifungal, Anticancer |

| Sulfanilamide | C7H9N3O2S | Simple sulfonamide | Antibacterial |

| Fluconazole (Azole antifungal) | Varies | Triazole ring | Antifungal |

| Benzothiadiazole derivatives | Varies | Heterocyclic | Antimicrobial |

This comparison highlights the unique combination of functionalities in N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide, which may provide a broader spectrum of activity against various pathogens compared to simpler compounds.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics like penicillin.

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. The results demonstrated that it effectively inhibited fungal growth at low concentrations, suggesting its potential as an antifungal agent in clinical applications.

Study 3: Anticancer Potential

Research exploring the anticancer potential of this compound revealed that it induced apoptosis in cancer cell lines through pathways involving caspase activation. This suggests that N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide could be further developed as a chemotherapeutic agent .

Wissenschaftliche Forschungsanwendungen

The compound features a sulfonamide functional group, which is significant in medicinal chemistry due to its biological activity. The presence of butylamino and acetamide groups enhances its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Applications

N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide has been investigated for its potential therapeutic effects. It is noted for:

- Anticholinergic Activity : The compound exhibits properties that can be beneficial in treating conditions such as urinary incontinence and neurogenic bladder dysfunction. Its mechanism involves blocking acetylcholine receptors, thereby reducing involuntary bladder contractions .

- Analgesic Properties : Preliminary studies suggest that similar compounds may have analgesic effects, providing a basis for further exploration in pain management therapies.

Analytical Chemistry

The compound is utilized in analytical methods, particularly in high-performance liquid chromatography (HPLC).

- HPLC Applications : N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide can be effectively separated using Newcrom R1 HPLC columns under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility . This method is scalable and applicable for isolating impurities during preparative separations.

Research on Drug Formulation

The compound has been submitted to the National Cancer Institute (NCI) for evaluation, indicating its potential role in cancer research and drug development. Its unique structural features may allow it to interact with various biological targets, warranting further investigation into its efficacy as an anticancer agent.

Case Study 1: Anticholinergic Effects

A study highlighted the use of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide in treating dysuria associated with neurogenic bladder dysfunction. The compound was administered to patients with chronic conditions, demonstrating significant improvement in symptoms compared to a placebo group.

Case Study 2: HPLC Method Development

In a laboratory setting, researchers developed an HPLC method utilizing N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide as a standard. The method proved effective for analyzing pharmaceutical formulations containing similar sulfonamide derivatives, showcasing the compound's utility in quality control processes.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide

- CAS No.: 6630-00-8

- Molecular Formula : C₁₃H₁₉N₃O₄S

- Molecular Weight : 313.37 g/mol

- LogP : 1.26 (indicating moderate lipophilicity) .

Pharmacological Role :

This compound, identified as Carbutamide in , is a first-generation sulfonylurea used clinically as an oral antidiabetic agent. It functions by stimulating insulin secretion via pancreatic β-cell potassium channel inhibition .

Analytical Methods :

A reverse-phase HPLC method using a Newcrom R1 column (mobile phase: acetonitrile/water/phosphoric acid) has been optimized for its separation and pharmacokinetic studies .

Comparison with Structurally Similar Compounds

Structural Analogs and Pharmacological Activities

The compound shares a core structure of N-phenylacetamide sulphonamide , with variations in the sulfonamide substituents dictating pharmacological differences. Key analogs include:

Key Structural and Functional Differences

Sulfonamide Substituents: Carbutamide’s butylamino-carbonyl-urea group enhances specificity for pancreatic β-cells, enabling antidiabetic activity . Piperazine (Compound 35) and diethylamine (Compound 36) substituents improve solubility and CNS penetration, favoring analgesic applications . Sulfamoyl (Acetylsulfanilamide) and isoxazole () groups align with classical sulfonamide antibiotics, targeting bacterial dihydropteroate synthase .

Lipophilicity (LogP) :

- Carbutamide (LogP 1.26) balances bioavailability and membrane permeability .

- More polar derivatives like Acetylsulfanilamide (lower LogP) may exhibit reduced tissue penetration but enhanced renal excretion.

Therapeutic Targets: Carbutamide: ATP-sensitive K⁺ channels in β-cells . Compound 35/36: Cyclooxygenase (COX) or cannabinoid receptors for pain modulation . Sulfamethoxazole analogs: Bacterial enzyme inhibition .

Research Findings and Clinical Relevance

- Carbutamide ’s antidiabetic efficacy is well-documented, though newer sulfonylureas (e.g., glyburide) with shorter side chains offer improved safety profiles .

- Analgesic derivatives (Compounds 35–37) show promise in inflammatory pain models, with reduced gastrointestinal toxicity compared to NSAIDs .

- N-(4-Sulfamoylphenyl)acetamide () and its isoxazole analog () highlight the versatility of sulfonamides in antimicrobial drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of structurally analogous acetamide derivatives (e.g., N-(4-acetamido)-phenylcarboxamides) often involves coupling reactions between activated carbonyl intermediates and sulfonamide precursors. For example, a multi-step approach may include:

- Step 1 : Sulfonation of 4-aminophenyl groups to introduce the sulfonyl moiety.

- Step 2 : Urea or carbamate formation via reaction with butylamine derivatives.

- Step 3 : Acetylation of the aniline nitrogen to finalize the acetamide group .

- Optimization : Computational screening (e.g., quantum chemical calculations) can predict favorable reaction pathways and reduce trial-and-error experimentation. Reaction parameters such as solvent polarity, temperature, and catalyst loading should be iteratively tested using Design of Experiments (DoE) principles .

Q. How can researchers confirm the structural integrity of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity and assess purity. For example, the sulfonyl group typically appears as a deshielded peak in C NMR (~110-120 ppm) .

- X-ray Crystallography : If crystalline, single-crystal XRD provides unambiguous confirmation of bond lengths, angles, and stereochemistry. Analogous sulfonamide-acetamide hybrids (e.g., N-(4-Chloropyridin-2-yl)-N-(4-methyl-phenylsulfonyl)acetamide) have been resolved using this method .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What physicochemical properties of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide are critical for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents. For analogs like N-((4-Aminophenyl)sulfonyl)acetamide, solubility in DMSO is >61.3 µg/mL, but empirical validation via UV-Vis or HPLC is recommended .

- Hydrogen-Bonding Capacity : Calculated Topological Polar Surface Area (TPSA) predicts permeability; analogs with TPSA >100 Ų may require formulation aids for bioavailability studies .

- Stability : Assess thermal and hydrolytic stability under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) using accelerated stability testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological or catalytic relevance of N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., alkyl chain length in butylamine, sulfonyl group position) to probe steric/electronic effects. For example, replacing the butyl group with cyclohexyl may alter binding affinity in enzyme inhibition assays .

- Biological Assays : Pair synthesized analogs with target-specific assays (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (IC₅₀/EC₅₀) to quantify potency .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding modes to receptors, guiding rational design .

Q. What computational strategies are effective in predicting reaction pathways for synthesizing novel derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify low-barrier pathways for urea/sulfonamide bond formation .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict feasible reactants and side-products. For example, decision trees can prioritize amine nucleophiles for carbamate coupling .

Q. How should researchers address contradictory solubility or stability data reported for structurally similar compounds?

- Methodological Answer :

- Empirical Validation : Replicate experiments under standardized conditions (e.g., USP guidelines). For instance, if N-((4-Aminophenyl)sulfonyl)acetamide solubility varies across sources, conduct kinetic solubility assays in PBS (pH 7.4) .

- Data Reconciliation : Cross-reference with high-quality databases (e.g., NIST Chemistry WebBook) and exclude vendor-reported data (e.g., BenchChem) due to potential inconsistencies .

Q. What reactor design considerations are essential for scaling up the synthesis of this compound?

- Methodological Answer :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors, ensuring homogeneity during exothermic steps (e.g., sulfonation) .

- Heat Transfer : Jacketed reactors with PID temperature control mitigate thermal degradation. For example, maintain ≤60°C during acetylations to prevent byproduct formation .

- Continuous Flow Systems : Microreactors enhance yield for intermediates with short half-lives (e.g., reactive carbamoyl chlorides) .

Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica), NIST standards, and computational studies. Exclude vendor data (e.g., BenchChem) per reliability guidelines .

- Experimental Rigor : Replicate critical findings across independent labs and validate analytical methods (e.g., HPLC purity >95%) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.